molecular formula C23H39NO2 B1662690 S-1 Methanandamide CAS No. 157182-50-8

S-1 Methanandamide

Cat. No. B1662690
M. Wt: 361.6 g/mol
InChI Key: SQKRUBZPTNJQEM-AQNSPSBUSA-N
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Description

S-1 Methanandamide, also known as (5Z,8Z,11Z,14Z)-N-[(1S)-2-hydroxy-1-methylethyl]-5,8,11,14-icosatetraenamide, is a CB1 receptor ligand . It has a molecular weight of 361.57 . It is less potent than the C-1 ® methyl isomer when binding with CB1 receptor . It inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM .


Molecular Structure Analysis

The IUPAC name for S-1 Methanandamide is (5Z,8Z,11Z,14Z)-N-[(1S)-2-hydroxy-1-methylethyl]-5,8,11,14-icosatetraenamide . The InChI code for S-1 Methanandamide is 1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 .


Physical And Chemical Properties Analysis

S-1 Methanandamide is a solution in ethanol . It has a molecular weight of 361.57 and is soluble in DMSO, dimethyl formamide, and acetonitrile .

Safety And Hazards

The safety data sheet (SDS) for S-1 Methanandamide can be found online . It’s recommended to handle this compound with care and follow the safety guidelines provided by the manufacturer.

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRUBZPTNJQEM-AQNSPSBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-1 Methanandamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Endocannabinoids - J. Clin. Invest, 2003 - biolinks.co.jp
The discovery in the early 1990s of specific membrane receptors of the psychoactive compound (-)-∆ 9-tetrahydrocannabinol (THC) opened the way to the revelation of a whole …
Number of citations: 2 www.biolinks.co.jp
T Sugiura, T Kodaka, S Nakane, T Miyashita… - Journal of Biological …, 1999 - ASBMB
An endogenous cannabimimetic molecule, 2-arachidonoylglycerol, induces a rapid, transient increase in intracellular free Ca 2+ concentrations in NG108–15 cells through a …
Number of citations: 409 www.jbc.org
DF Woodward, J Chen, A Kharlamb… - Focus on Glaucoma …, 2005 - books.google.com
… The more metabolically stable cannabimimetic S-1-methanandamide [57] significantly lowers intraocular pressure in the laser-induced, glaucomatous monkey model (Fig. 6). Thus, …
Number of citations: 2 books.google.com
AJ Vecchio, MG Malkowski - Journal of Biological Chemistry, 2011 - ASBMB
… ]-1,3-propanediol), N-arachidonoyl glycine (N-[1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]-glycine, AEA (N-(2-hydroxyethyl)-5Z,8Z, 11Z,14Z-eicosatetraenamide, and S-1 methanandamide (N…
Number of citations: 55 www.jbc.org
C Qin - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
A Goutopoulos - 2000 - search.proquest.com
Anandamide, the major endogenous cannabimimetic, was used as a molecular template for the design and synthesis of several series of compounds. The objective of this study was to …
Number of citations: 3 search.proquest.com
GA Vielhauer - 2004 - search.proquest.com
Prostaglandin F2 alpha (PGF 2α) regulates physiological responses including lowering of intraocular pressure, luteolysis, and parturition. FP prostanoid receptors are GPCRs mediating …
Number of citations: 3 search.proquest.com
AJ Vecchio - 2011 - search.proquest.com
This dissertation focuses on prostaglandin endoperoxide H synthases, also termed cyclooxygenase-1 and-2 (COX-1 and COX-2), which catalyze the committed-step in prostanoid …
Number of citations: 0 search.proquest.com

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